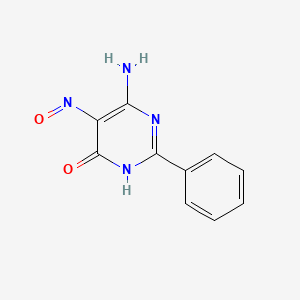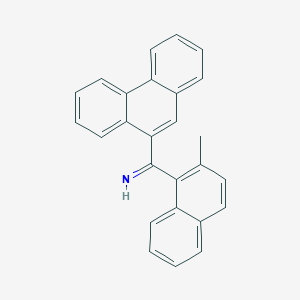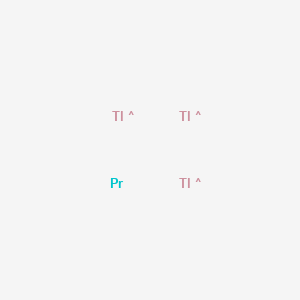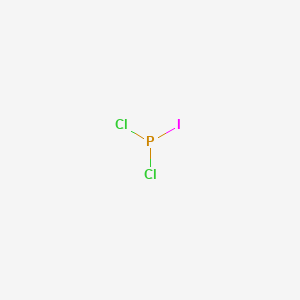
Phosphorous dichloride iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous dichloride iodide is a chemical compound with the formula PCl2I It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Métodos De Preparación
Phosphorous dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with iodine (I2) under controlled conditions. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the formation of PCl2I. The reaction can be represented as follows:
[ \text{PCl}_3 + \text{I}_2 \rightarrow \text{PCl}_2\text{I} + \text{Cl}_2 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Phosphorous dichloride iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxyhalides, such as phosphorus oxychloride (POCl3) and phosphorus oxyiodide (POI3).
Reduction: Reduction reactions can convert it back to elemental phosphorus and halogen gases.
Substitution: It can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups or atoms. For example, reacting with alcohols can produce phosphorous esters.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorous dichloride iodide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds, including organophosphorus compounds.
Biology: It can be used in the preparation of biologically active molecules, such as phosphorous-based drugs or enzyme inhibitors.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs or therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which phosphorous dichloride iodide exerts its effects depends on the specific reaction or application. In general, it acts as a source of phosphorus and halogen atoms, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the context, but typically involve the formation or breaking of chemical bonds with other molecules.
Comparación Con Compuestos Similares
Phosphorous dichloride iodide can be compared to other phosphorus halides, such as phosphorus trichloride (PCl3), phosphorus tribromide (PBr3), and phosphorus triiodide (PI3). Each of these compounds has unique properties and reactivity:
Phosphorus trichloride (PCl3): More commonly used and studied, with applications in the production of pesticides, plasticizers, and flame retardants.
Phosphorus tribromide (PBr3): Used in organic synthesis, particularly for converting alcohols to alkyl bromides.
Phosphorus triiodide (PI3): Less stable and less commonly used, but can be used in similar reactions to PCl2I.
This compound is unique in its combination of chlorine and iodine atoms, which can offer distinct reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
13779-38-9 |
|---|---|
Fórmula molecular |
Cl2IP |
Peso molecular |
228.78 g/mol |
Nombre IUPAC |
dichloro(iodo)phosphane |
InChI |
InChI=1S/Cl2IP/c1-4(2)3 |
Clave InChI |
UCWBICBICWDGGG-UHFFFAOYSA-N |
SMILES canónico |
P(Cl)(Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




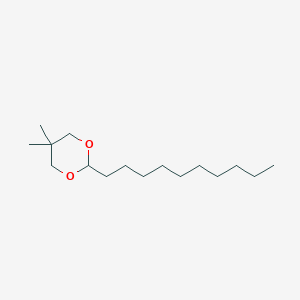
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
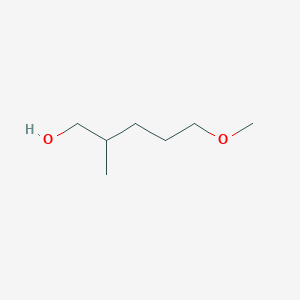
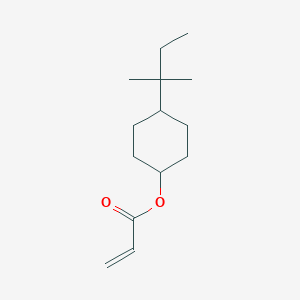
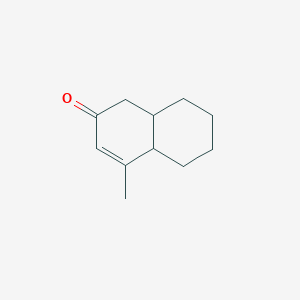
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
